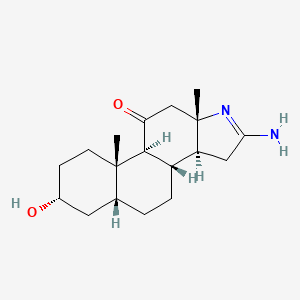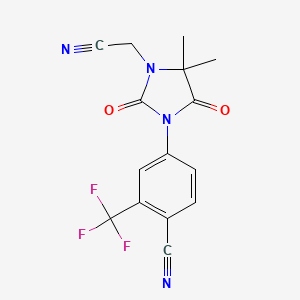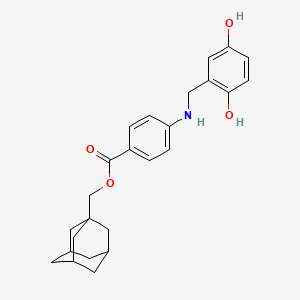
1-Adamantylmethyl 4-((2,5-dihydroxybenzyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC689857 is a potent inhibitor of epidermal growth factor receptor (EGFR) and S-phase kinase-associated protein 2 (Skp2). It has shown significant activity in inhibiting the ubiquitylation of the cell cycle inhibitor p27, which is crucial for regulating cell proliferation. This compound has demonstrated varied activity across different cancer types, with higher efficacy against leukemia cell lines .
Méthodes De Préparation
The synthesis of NSC689857 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes .
Analyse Des Réactions Chimiques
NSC689857 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on specific proteins. The compound is known to inhibit the phosphorylation of p27 and the interaction between Skp2 and Cks1, leading to the accumulation of p27. The major products formed from these reactions are the inhibited forms of the target proteins, which prevent their normal function in cell cycle regulation .
Applications De Recherche Scientifique
NSC689857 has a wide range of scientific research applications, particularly in the fields of cancer research and pharmacology. It has been used to study the mechanisms of cell cycle regulation and the role of Skp2 in cancer progression. Additionally, NSC689857 has shown potential as an antidepressant, producing antidepressant-like effects in both non-stressed and chronically stressed mice . This compound is also valuable in high-throughput screening assays for identifying inhibitors of protein-protein interactions .
Mécanisme D'action
The mechanism of action of NSC689857 involves its inhibition of EGFR and Skp2. By binding to these targets, NSC689857 disrupts the interaction between Skp2 and Cks1, preventing the ubiquitylation and subsequent degradation of p27. This leads to the accumulation of p27, which acts as a tumor suppressor by inhibiting cell proliferation. The compound’s effects on EGFR further contribute to its anti-cancer properties by blocking signaling pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
NSC689857 is unique in its dual inhibition of EGFR and Skp2, making it a valuable tool for studying the interplay between these pathways in cancer. Similar compounds include NSC681152, which also targets the Skp2-Cks1 interaction, and other inhibitors of Skp2-mediated p27 degradation, such as linichlorin A and gentian violet . NSC689857 stands out due to its higher potency and broader range of activity across different cancer types .
Propriétés
Numéro CAS |
241127-79-7 |
|---|---|
Formule moléculaire |
C25H29NO4 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
1-adamantylmethyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C25H29NO4/c27-22-5-6-23(28)20(10-22)14-26-21-3-1-19(2-4-21)24(29)30-15-25-11-16-7-17(12-25)9-18(8-16)13-25/h1-6,10,16-18,26-28H,7-9,11-15H2 |
Clé InChI |
MXKHJVTZHIIIMQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NSC-689857; NSC 689857; NSC689857; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



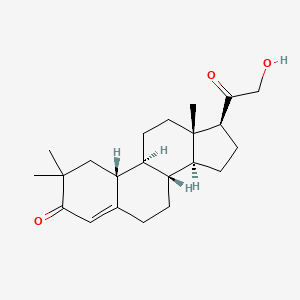
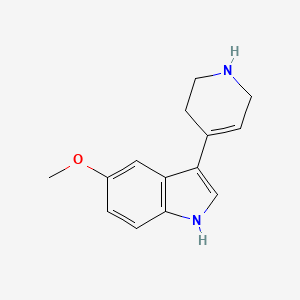
![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680169.png)
![n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680171.png)

![3-(cyclopropanecarbonyl)-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680174.png)
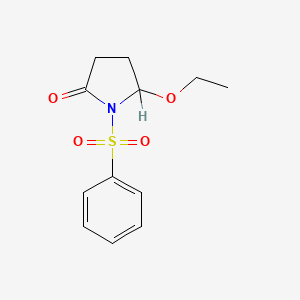

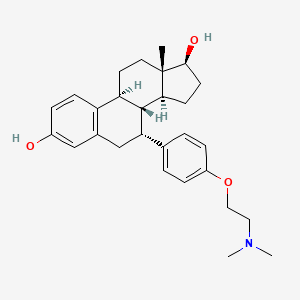
![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)
